Arginyl-isoleucyl-tyrosine
Description
Contextualization within Bioactive Peptide Science
Arginyl-isoleucyl-tyrosine is classified as a bioactive peptide, a short chain of amino acids that exerts a specific physiological effect. ontosight.ainih.gov Bioactive peptides are significant in biochemistry and pharmacology because they can act as substrates or inhibitors for enzymes, function as hormones, or participate in cellular signaling pathways. ontosight.ai These peptides are often derived from the breakdown of larger proteins and can possess a range of activities, including antimicrobial, antihypertensive, and antioxidant properties. nih.gov The specific sequence of amino acids—in this case, arginine, isoleucine, and tyrosine—determines the peptide's unique biological function. ontosight.aigithub.io
Historical Context of Discovery and Early Academic Investigations
The tripeptide this compound was first isolated from a subtilisin digest of rapeseed protein. nih.gov Early research on this compound identified it as an inhibitor of the angiotensin I-converting enzyme (ACE), an enzyme that plays a key role in regulating blood pressure. nih.gov This discovery placed this compound within the category of antihypertensive peptides, which are of significant interest for their potential therapeutic applications. nih.gov
Subsequent early studies further explored the physiological effects of this tripeptide. Research demonstrated that oral administration of this compound to mice led to a decrease in food intake and a reduction in the rate of gastric emptying. nih.gov These anorexigenic (appetite-suppressing) effects were found to be mediated by the release of cholecystokinin (B1591339) (CCK), a hormone involved in digestion and satiety. nih.gov Interestingly, the study noted that this compound itself did not have an affinity for the CCK1 receptor, suggesting an indirect mechanism of action. nih.gov
Current Research Landscape and Emerging Academic Significance
The current research landscape for this compound continues to build upon these initial findings, with a growing body of literature exploring its diverse biological activities. The BIOPEP-UWM database, a comprehensive resource for bioactive peptides, lists multiple functions for this tripeptide, including anti-inflammatory, hypotensive, and opioid antagonist activities. uwm.edu.pluwm.edu.pl
Recent studies have corroborated and expanded on its potential health benefits. For instance, a 2024 study highlighted the anti-inflammatory and antioxidative effects of this compound in spontaneously hypertensive rats and in vascular smooth muscle cells stimulated by angiotensin II. uwm.edu.pl This reinforces its potential role in cardiovascular health beyond simple ACE inhibition.
The table below summarizes some of the key research findings related to the biological activities of this compound:
| Biological Activity | Research Finding | Supporting Evidence |
| Antihypertensive | Inhibits angiotensin I-converting enzyme (ACE). nih.gov | Isolated as an ACE inhibitor from rapeseed protein digest. nih.gov |
| Anorexigenic | Decreases food intake and delays gastric emptying. nih.gov | Oral administration in mice showed dose-dependent reduction in food intake. nih.gov |
| Anti-inflammatory | Exhibits anti-inflammatory effects. uwm.edu.pl | Demonstrated in spontaneously hypertensive rats and vascular smooth muscle cells. uwm.edu.pl |
| Antioxidative | Shows antioxidative properties. uwm.edu.pl | Observed in a 2024 study on hypertensive models. uwm.edu.pl |
| Opioid Antagonist | Acts as an opioid antagonist. uwm.edu.pl | Listed as a function in the BIOPEP-UWM database. uwm.edu.pl |
The ongoing investigation into this compound underscores its emerging academic significance as a multifunctional bioactive peptide with potential applications in various fields of health and nutrition.
Structure
2D Structure
3D Structure
Properties
CAS No. |
233673-40-0 |
|---|---|
Molecular Formula |
C21H34N6O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
FNXCAFKDGBROCU-STECZYCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Peptide Synthesis Methodologies and Structural Modifications
Solid-Phase Peptide Synthesis (SPPS) of Arginyl-Isoleucyl-Tyrosine
Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the assembly of peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. mdpi.com
Strategic Amino Acid Protecting Group Selection for Constituent Residues (Arginine, Isoleucine, Tyrosine)
The success of SPPS hinges on the use of temporary and permanent protecting groups to prevent unwanted side reactions. The most common strategy is the Fmoc/tBu approach, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. csic.esnih.gov
For this compound, the selection of side-chain protecting groups is critical:
Arginine (Arg): The guanidinium (B1211019) group of arginine is highly basic and requires robust protection. The most common protecting group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is cleaved by trifluoroacetic acid (TFA). csic.es Other sulfonyl-based groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and tosyl (Tos) are also utilized, though they may require stronger cleavage conditions. peptide.com The nitro (NO2) group is another option, which can prevent δ-lactam formation, a common side reaction during arginine incorporation. researchgate.net
Isoleucine (Ile): As an aliphatic amino acid with a sterically hindered β-branched side chain, isoleucine itself does not typically require side-chain protection. However, its bulkiness can pose challenges during coupling reactions.
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is nucleophilic and prone to side reactions such as O-acylation. Therefore, protection is generally required. The tert-butyl (tBu) ether is the standard choice in Fmoc/tBu chemistry, as it is readily cleaved by TFA. wpmucdn.com Other options include the benzyl (B1604629) (Bzl) ether, though it can be partially labile to the repeated piperidine (B6355638) treatments used for Fmoc removal. wpmucdn.com
Table 1: Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy)
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Side-Chain Group |
|---|---|---|---|
| Arginine | Fmoc | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Trifluoroacetic Acid (TFA) |
| Pmc (Pentamethylchroman-sulfonyl) | Trifluoroacetic Acid (TFA) | ||
| Tos (Tosyl) | Strong acids (e.g., HF) | ||
| Isoleucine | Fmoc | None required | Not Applicable |
| Tyrosine | Fmoc | tBu (tert-butyl) | Trifluoroacetic Acid (TFA) |
Optimization of Coupling and Cleavage Protocols for Tripeptide Synthesis
The formation of the peptide bonds between arginine, isoleucine, and tyrosine requires activation of the carboxylic acid of the incoming amino acid. Due to the steric hindrance of isoleucine and the bulky nature of the protected arginine, the choice of coupling reagent is important for efficient synthesis.
Coupling: Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are often effective. peptide.com However, for more challenging couplings, uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred due to their higher reactivity and ability to suppress racemization. creative-peptides.comsigmaaldrich.com Phosphonium salts like PyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate) are also excellent choices, particularly for sterically hindered amino acids. peptide.comiris-biotech.de
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective, used with additives like HOBt to reduce racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction times, low racemization. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings, less prone to side reactions at the N-terminus compared to uronium salts. |
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" with a high concentration of TFA. thermofisher.com The composition of the cocktail is crucial to scavenge the reactive carbocations generated during the cleavage of the protecting groups, thus preventing modification of sensitive residues like tyrosine. A common cleavage cocktail for a peptide containing arginine and tyrosine would be Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIPS)). wpmucdn.comthermofisher.com Phenol protects the tyrosine residue, while water and TIPS act as general scavengers. wpmucdn.com
Table 3: Representative Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Application Notes |
|---|---|---|
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose cocktail suitable for peptides with Arg(Pbf) and Tyr(tBu). wpmucdn.comthermofisher.com |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing sensitive residues like Cys, Met, and Trp, and also effective for Arg and Tyr. peptide.com |
| TFA/Water (95:5) | TFA/Water (95:5) | A simpler cocktail, but may not be sufficient to prevent side reactions with sensitive residues like Tyr. |
Advanced Synthetic Approaches for this compound Analog Generation
To explore the structure-activity relationships of this compound, various analogs can be synthesized. These modifications can provide insights into its biological function and improve properties such as stability and potency.
Stereochemical Variations and D-Amino Acid Incorporations for Research Probes
The incorporation of D-amino acids in place of their natural L-counterparts is a common strategy to increase peptide stability against enzymatic degradation by proteases. unc.edu The synthesis of an analog like Arginyl-(D-Isoleucyl)-Tyrosine or even a fully D-amino acid peptide (D-Arginyl-D-Isoleucyl-D-Tyrosine) would follow the same SPPS principles, utilizing the corresponding D-amino acid building blocks. These stereochemically altered peptides can serve as valuable research probes to investigate receptor binding and signaling pathways, as they may exhibit altered or inhibited biological activity.
Exploration of Constrained Peptide Architectures for Mechanistic Studies
Constraining the conformation of a peptide can lock it into its bioactive shape, potentially increasing affinity and selectivity for its target. mdpi.com For a short peptide like this compound, cyclization is a common method of constraint. This could be achieved through:
Head-to-tail cyclization: Forming a peptide bond between the N-terminal arginine and the C-terminal tyrosine.
Side-chain to side-chain cyclization: This would require the introduction of other reactive amino acids with appropriate orthogonal protecting groups to form, for example, a disulfide or lactam bridge. nih.gov
Backbone-to-side-chain cyclization: Linking the N- or C-terminus to a side chain of an appropriately incorporated amino acid.
These constrained analogs are invaluable for mechanistic studies, helping to define the conformational requirements for biological activity.
Post-Translational-Like Modifications for Functional Investigations
Post-translational modifications (PTMs) are crucial for the function of many proteins. The chemical synthesis of peptides with PTMs allows for detailed investigation of their effects. For this compound, several modifications are of particular interest:
Phosphorylation: The tyrosine residue is a common site for phosphorylation, a key event in many signaling pathways. biosyntan.de The synthesis of Phospho-Arginyl-isoleucyl-tyrosine can be achieved by using a protected phosphotyrosine building block, such as Fmoc-Tyr(PO(OBzl)OH)-OH, during SPPS. sigmaaldrich.comnih.gov Studying the phosphorylated version could reveal its role in kinase-mediated signaling.
Sulfation: Tyrosine sulfation is another important PTM that can mediate protein-protein interactions. wikipedia.orgnih.gov Similar to phosphorylation, sulfated peptides can be synthesized using a protected sulfotyrosine derivative in SPPS.
Methylation: The arginine residue can be methylated, a modification involved in protein-protein interactions and gene regulation. sigmaaldrich.com Building blocks for incorporating monomethylated or dimethylated arginine, such as Fmoc-Arg(Me, Pbf)-OH, are commercially available and compatible with standard SPPS protocols. sigmaaldrich.com The synthesis of methylated this compound could be used to probe its potential interactions with methyl-binding proteins. A study has shown that arginine methylation can promote the tyrosine phosphorylation of VEGFR-2, indicating a potential interplay between these two modifications. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Arginine |
| Isoleucine |
| Tyrosine |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| tert-butyl (tBu) |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) |
| Tosyl (Tos) |
| Nitro (NO2) |
| Benzyl (Bzl) |
| Trifluoroacetic Acid (TFA) |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| 1-hydroxybenzotriazole (HOBt) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) |
| Phenol |
| Triisopropylsilane (TIPS) |
| Thioanisole |
| Arginyl-(D-Isoleucyl)-Tyrosine |
| D-Arginyl-D-Isoleucyl-D-Tyrosine |
| Phospho-Arginyl-isoleucyl-tyrosine |
| Fmoc-Tyr(PO(OBzl)OH)-OH |
Research on Tyrosine Phosphorylation and Sulfation in Peptide Signaling
Post-translational modifications (PTMs) are crucial for the function of many proteins and peptides. wikipedia.orgnews-medical.net For this compound, the tyrosine residue is a potential site for two significant PTMs: phosphorylation and sulfation.
Tyrosine Phosphorylation is a key mechanism in cellular signaling, where a phosphate (B84403) group is added to the hydroxyl group of tyrosine by enzymes known as tyrosine kinases. wikipedia.org This modification introduces a negative charge and can significantly alter the peptide's conformation and its ability to interact with other proteins or receptors. nih.gov The reversible nature of phosphorylation, controlled by both kinases and phosphatases, allows for the dynamic regulation of biological processes such as cell growth, differentiation, and migration. nih.govpnas.org While specific studies on the phosphorylation of this compound are not prevalent, the general principles of tyrosine phosphorylation suggest that this modification could modulate its signaling capabilities by enabling or inhibiting interactions within a signaling cascade. wikipedia.orgnih.gov
Tyrosine Sulfation is another important PTM that occurs in the Golgi apparatus, where a sulfate (B86663) group is transferred to the tyrosine hydroxyl group by tyrosylprotein sulfotransferases (TPSTs). mdpi.comnih.gov This modification, like phosphorylation, adds a negative charge and is known to play a critical role in strengthening protein-protein interactions. nih.govbiorxiv.org Tyrosine sulfation is particularly important for secreted and membrane-bound proteins and can influence receptor binding and biological activity. nih.govacs.org For a peptide like this compound, sulfation of the tyrosine residue could enhance its affinity and specificity for a particular receptor, thereby modulating its biological function. nih.govbiorxiv.org Research on other peptides has shown that the position of sulfation can have a marked effect on binding affinity. nih.gov
Table 1: Comparison of Tyrosine Phosphorylation and Sulfation
| Feature | Tyrosine Phosphorylation | Tyrosine Sulfation |
|---|---|---|
| Added Group | Phosphate (PO₄³⁻) | Sulfate (SO₃⁻) |
| Enzymes | Tyrosine Kinases | Tyrosylprotein Sulfotransferases (TPSTs) |
| Cellular Location | Cytoplasm, Nucleus | Golgi Apparatus |
| Reversibility | Reversible (by phosphatases) | Generally considered irreversible |
| Primary Role | Dynamic regulation of signaling pathways | Strengthening protein-protein interactions |
Chemical Modifications of Arginine and Isoleucine Side Chains for SAR Analysis
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide relates to its biological activity. This is often achieved by systematically modifying the amino acid side chains.
Arginine Modification: The guanidinium group of arginine is a key feature due to its positive charge and ability to form hydrogen bonds. To probe its role in the activity of this compound, this group can be chemically modified. Common modifications include the use of dicarbonyl compounds like phenylglyoxal (B86788) or cyclohexanedione, which react specifically with the guanidinium group. nih.govnih.govacs.org These modifications can alter the charge and hydrogen-bonding capacity of the arginine residue, and the resulting change in biological activity provides insight into the importance of this residue for the peptide's function. acs.orgresearchgate.net
Table 2: Examples of Side Chain Modifications for SAR Analysis
| Amino Acid | Modification Strategy | Purpose of Modification | Potential Effect |
|---|---|---|---|
| Arginine | Reaction with dicarbonyl compounds (e.g., phenylglyoxal) | Neutralize positive charge, block H-bonding | Determine the importance of the guanidinium group for activity |
| Arginine | Replacement with citrulline | Remove positive charge while maintaining size | Assess the role of charge versus steric bulk |
| Isoleucine | Substitution with Leucine | Alter side chain branching | Investigate the importance of side chain shape |
| Isoleucine | Substitution with Alanine | Reduce side chain size and hydrophobicity | Determine the contribution of the hydrophobic side chain |
| Isoleucine | Substitution with unnatural amino acids (e.g., t-butylglycine) | Introduce novel steric bulk | Probe the steric constraints of the receptor binding pocket |
Molecular Interaction Profiles and Mechanistic Elucidation
Peptide-Receptor Binding and Ligand-Induced Cellular Modulation
The mechanisms by which Arginyl-isoleucyl-tyrosine elicits physiological effects involve complex interactions with cellular receptor pathways. These interactions are not always direct, and the peptide can induce responses through indirect signaling cascades.
Studies have demonstrated that this compound (RIY) can modulate cellular activity through indirect receptor pathways. A notable example is its effect on appetite and gastric emptying, which is mediated by the release of cholecystokinin (B1591339) (CCK). nih.gov Research in mice showed that the anorexigenic effects of orally administered RIY were prevented by a cholecystokinin-1 (CCK1) receptor antagonist, lorglumide. nih.gov Similarly, the peptide's ability to delay the gastric emptying rate was also blocked by this antagonist. nih.gov
Crucially, further investigation revealed that this compound itself possesses no direct binding affinity for the CCK1 receptor. nih.gov This finding indicates that the peptide does not act as a direct agonist at this receptor site. Instead, it triggers the release of endogenous CCK, which then activates the CCK1 receptors to produce the observed physiological effects. nih.gov This elucidates an indirect mechanism of action where the peptide stimulates a signaling molecule's release rather than directly binding to the target receptor.
Detailed research findings on the specific conformational dynamics of this compound upon binding to its target receptors are not extensively detailed in the available literature. While its interaction with certain biological systems is established, the precise changes in the peptide's three-dimensional structure as it approaches and binds to a receptor's active site have not been fully characterized.
Specificity is a critical aspect of peptide-receptor interactions. Studies concerning this compound have provided insights into its binding selectivity. As highlighted in the investigation of its anorexigenic effects, the peptide shows a distinct lack of affinity for the cholecystokinin-1 (CCK1) receptor. nih.gov This demonstrates a high degree of specificity, as it influences the CCK pathway without directly engaging with the primary receptor of that system. This indirect activation underscores the importance of assessing not just physiological outcomes but also direct molecular binding affinities to understand a peptide's true mechanism of action.
Enzymatic Interactions and Inhibitory Potency
This compound also functions as a modulator of enzymatic activity, most notably as an inhibitor of the Angiotensin I-Converting Enzyme (ACE).
The tripeptide this compound has been identified as an inhibitor of Angiotensin I-Converting Enzyme (ACE). nih.govuwm.edu.pl It was originally isolated from a subtilisin digest of rapeseed protein as a bioactive peptide with this inhibitory capability. nih.gov Its function as an ACE inhibitor is documented in multiple bioactive peptide databases, including the BIOPEP-UWM database, AHTPDB, and EROP-Moscow. uwm.edu.pl ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure.
Table 1: Documented Enzymatic Inhibition by this compound
| Enzyme Target | Documented Activity | Source | Database Reference |
| Angiotensin I-Converting Enzyme (ACE) (EC 3.4.15.1) | Inhibitor | Rapeseed Protein nih.gov | BIOPEP-UWM, AHTPDB, EROP-Moscow uwm.edu.pl |
Specific data on the proteolytic cleavage of this compound by the enzymes trypsin and chymotrypsin (B1334515) are not available in the reviewed literature. The peptide's initial discovery involved its isolation from a protein digest created using subtilisin, a different type of protease. nih.gov The susceptibility of the peptide bonds within this compound to cleavage by trypsin, which typically cleaves at the carboxyl side of arginine, or chymotrypsin, which targets aromatic residues like tyrosine, has not been specifically reported.
Kinetic Analyses of Enzyme-Peptide Interactions
The interaction of a peptide with an enzyme is often quantified through kinetic analyses, which provide valuable data on the efficiency and nature of the interaction. For enzyme inhibitors, key parameters determined through these analyses include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency. The mode of inhibition, which can be competitive, non-competitive, or uncompetitive, is typically determined using graphical methods such as the Lineweaver-Burk plot. mdpi.comjmb.or.kr
For the tripeptide this compound (RIY), which has been identified as an inhibitor of the Angiotensin I-Converting Enzyme (ACE), detailed kinetic studies are essential to fully characterize its inhibitory potential. researchgate.net While specific kinetic parameters for the interaction of RIY with ACE are not extensively detailed in the available literature, the established methodologies for studying ACE inhibitors provide a clear framework for such analysis. The determination of the IC50 value would quantify its potency as an ACE inhibitor, and a Lineweaver-Burk analysis would elucidate the mechanism by which it inhibits the enzyme's activity. mdpi.comjmb.or.kr
Table 1: Key Parameters in Enzyme-Peptide Kinetic Analysis
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Measures the potency of the inhibitor. A lower IC50 value indicates a more potent inhibitor. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Provides a more absolute measure of binding affinity between the inhibitor and the enzyme. |
| Vmax | The maximum rate of the enzymatic reaction. | Can be affected by the presence of non-competitive and uncompetitive inhibitors. |
| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Can be affected by the presence of competitive inhibitors. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Elucidates the mechanism of inhibition and the binding site of the inhibitor relative to the substrate. |
Protein-Protein Interaction Modulations Mediated by this compound
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules and peptides is a significant area of therapeutic research. mdpi.comembopress.org Peptides can act as modulators of PPIs by mimicking or disrupting the interaction interfaces between proteins. embopress.org The amino acids Arginine, Isoleucine, and Tyrosine are recognized for their roles in such interactions. Arginine, with its charged guanidinium (B1211019) group, can form strong salt bridges and hydrogen bonds, while the hydrophobic nature of Isoleucine and the aromatic ring of Tyrosine contribute to the binding affinity at protein interfaces. rsc.org
However, based on currently available scientific literature, there are no specific studies that have directly investigated the role of the tripeptide this compound in modulating protein-protein interactions as a primary mechanism of its biological activity. Research has primarily focused on its effects as an enzyme inhibitor. researchgate.net Therefore, while the constituent amino acids of this tripeptide are known to be important for PPIs, the specific modulatory activity of the tripeptide itself remains an area for future investigation.
No Scientific Data Available for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no published research on the chemical compound this compound regarding its cellular and subcellular signaling cascades. Extensive searches have yielded no information on the downstream signaling events, intracellular mediators, or functional consequences of this specific tripeptide on cellular physiology.
Therefore, the requested article detailing the cellular and subcellular signaling pathways modulated by this compound cannot be generated. The scientific community has not, to date, published any findings that would allow for a discussion of its role in cellular signaling.
This lack of data extends to all subsections outlined in the user's request:
Cellular and Subcellular Signaling Cascades
Functional Consequences on Cellular Physiology in Defined Model Systems:No research has been published detailing the effects of Arginyl-isoleucyl-tyrosine on cellular function in any model system.
Consequently, no data tables or detailed research findings can be provided.
Structure Activity Relationship Sar and Design Principles
Correlating Primary Sequence Alterations with Observed Biological Potency
Systematic substitution of each amino acid in the Arginyl-isoleucyl-tyrosine sequence can provide valuable insights into the contribution of each residue to its biological activity. For instance, replacing Arginine at the N-terminus with a non-polar or acidic residue would likely alter the peptide's interaction with its biological target, especially if electrostatic interactions are critical for binding. Similarly, substituting the bulky, hydrophobic Isoleucine in the central position could affect the peptide's conformational stability and its ability to fit into a binding pocket. The C-terminal Tyrosine, with its aromatic and hydroxyl functionalities, often plays a key role in receptor binding and can be a site for post-translational modifications. medchemexpress.com
While specific quantitative data for a wide range of this compound analogs is not extensively available in publicly accessible literature, general principles of peptide SAR allow for the prediction of the effects of such alterations. The following table illustrates hypothetical changes in biological potency based on single amino acid substitutions in the this compound sequence, drawing from established knowledge of peptide chemistry and bioactivity.
| Analog Sequence | Modification from Arg-Ile-Tyr | Predicted Change in Biological Potency | Rationale for Predicted Change |
|---|---|---|---|
| Ala-Ile-Tyr | Arginine (Arg) to Alanine (Ala) | Significant Decrease | Loss of the positively charged guanidinium (B1211019) group, likely disrupting critical electrostatic interactions with the target. |
| Lys-Ile-Tyr | Arginine (Arg) to Lysine (Lys) | Moderate Decrease or Altered Selectivity | Conservation of positive charge but with a different side chain length and flexibility, potentially altering binding affinity and specificity. |
| Arg-Val-Tyr | Isoleucine (Ile) to Valine (Val) | Moderate Decrease | Reduction in side chain hydrophobicity and bulkiness, which may affect the conformational stability and fit within a hydrophobic binding pocket. |
| Arg-Leu-Tyr | Isoleucine (Ile) to Leucine (Leu) | Maintained or Slightly Altered Potency | Conservation of a bulky, hydrophobic side chain, suggesting a similar role in binding. |
| Arg-Ile-Phe | Tyrosine (Tyr) to Phenylalanine (Phe) | Significant Decrease or Altered Activity | Loss of the hydroxyl group, which may be crucial for hydrogen bonding with the target receptor. |
| Arg-Ile-Trp | Tyrosine (Tyr) to Tryptophan (Trp) | Potentially Maintained or Enhanced Potency | Substitution with a larger aromatic residue that can still participate in π-stacking interactions and potentially form hydrogen bonds. |
Role of Side Chain Chemistry and Conformation in Modulating Bioactivity
The Arginine side chain, with its guanidinium group, is positively charged at physiological pH. This charge is often involved in forming strong electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., Aspartate or Glutamate) on a receptor or enzyme. The planar and rigid nature of the guanidinium group, along with its ability to act as a hydrogen bond donor, further contributes to specific binding. The conformation of the aliphatic portion of the Arginine side chain can also influence the precise positioning of the guanidinium group for optimal interaction.
The Tyrosine side chain is amphipathic, containing a hydrophobic aromatic ring and a polar hydroxyl group. The aromatic ring can engage in π-stacking interactions with other aromatic residues on a receptor. The hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds that contribute to binding affinity and specificity. medchemexpress.com Furthermore, the hydroxyl group can be a site for post-translational modifications like phosphorylation, which can act as a molecular switch to modulate the peptide's activity.
The following table summarizes the key contributions of each side chain to the bioactivity of this compound.
| Amino Acid Residue | Side Chain Chemistry | Potential Role in Bioactivity | Impact of Conformational Restriction |
|---|---|---|---|
| Arginine | Positively charged, guanidinium group, hydrogen bond donor | Electrostatic interactions (salt bridges), hydrogen bonding, target recognition. | Fixing the orientation of the guanidinium group can enhance binding affinity. |
| Isoleucine | Bulky, hydrophobic, β-branched aliphatic | Hydrophobic interactions, stabilization of peptide conformation, fitting into binding pockets. | Limited rotational freedom pre-organizes the peptide for binding, potentially increasing affinity. |
| Tyrosine | Aromatic, hydroxyl group (hydrogen bond donor/acceptor) | π-stacking interactions, hydrogen bonding, potential for phosphorylation. | Restricting the orientation of the aromatic ring and hydroxyl group can improve binding specificity. |
Rational Design Principles for Enhanced this compound Analogs
The rational design of peptide analogs aims to improve upon the properties of the parent peptide, such as enhancing its biological activity, increasing its stability against enzymatic degradation, or improving its pharmacokinetic profile. For this compound, several design principles can be applied to create enhanced analogs.
One common strategy is the use of unnatural amino acids . Incorporating D-amino acids in place of the natural L-amino acids can significantly increase the peptide's resistance to proteases. N-methylation of the peptide backbone is another technique to improve enzymatic stability and can also influence the peptide's conformation and membrane permeability.
Conformational constraint is a powerful tool in peptide design. By introducing cyclic structures or using conformationally restricted amino acids, the peptide can be locked into its bioactive conformation. This pre-organization reduces the entropic cost of binding to its target, often leading to a significant increase in affinity and selectivity. For this compound, cyclization could be achieved by introducing cysteine residues at the termini and forming a disulfide bridge, or by using other chemical linkers.
Pharmacophore modeling and computational approaches are increasingly used in rational peptide design. By identifying the key functional groups (the pharmacophore) responsible for the biological activity of this compound, researchers can design smaller, non-peptidic molecules (peptidomimetics) that mimic the essential interactions of the parent peptide but have improved drug-like properties. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity, guiding the design of more potent compounds.
Finally, bioisosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties. For example, the carboxylic acid at the C-terminus could be replaced with a tetrazole group to improve metabolic stability and membrane permeability. Similarly, the phenolic hydroxyl group of Tyrosine could be replaced with other groups that can still participate in hydrogen bonding but may confer different properties to the analog.
The application of these design principles can lead to the development of novel this compound analogs with superior therapeutic potential.
Advanced Analytical and Biophysical Characterization Methodologies
High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Ultraviolet-Visible Spectroscopy)
High-resolution spectroscopic techniques are fundamental for the structural elucidation and quantification of peptides like Arginyl-isoleucyl-tyrosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level detail on the peptide's structure and conformation in solution. ucl.ac.uk NMR experiments can identify the specific nuclei within the Arginine, Isoleucine, and Tyrosine residues. Techniques such as 2D J-resolved spectroscopy are used to enhance spectral resolution, which can be limited in high-field NMR spectra of biomolecules. ethz.ch The arginine side-chain, in particular, plays a significant role in many intra- and intermolecular interactions, and its behavior can be probed using specialized NMR methods. ucl.ac.uknih.gov The chemical shifts of the constituent amino acids are key parameters used for structural analysis. ubc.caresearchgate.net
Interactive Table 1: Typical ¹H NMR Chemical Shifts for Amino Acid Residues in a Peptide Context
This table provides representative proton chemical shift ranges. Actual values can vary based on solvent, pH, temperature, and peptide conformation.
| Amino Acid | Proton | Typical Chemical Shift (ppm) |
| Arginine | α-CH | 4.3 - 4.5 |
| β-CH₂ | 1.8 - 2.0 | |
| γ-CH₂ | 1.6 - 1.8 | |
| δ-CH₂ | 3.2 - 3.4 | |
| ε-NH | 7.1 - 7.5 | |
| Isoleucine | α-CH | 4.1 - 4.3 |
| β-CH | 1.8 - 2.0 | |
| γ-CH₂ | 1.1 - 1.5 | |
| γ-CH₃ | 0.8 - 1.0 | |
| δ-CH₃ | 0.8 - 1.0 | |
| Tyrosine | α-CH | 4.5 - 4.7 |
| β-CH₂ | 3.0 - 3.2 | |
| Aromatic (ortho to OH) | 6.8 - 7.0 | |
| Aromatic (meta to OH) | 7.1 - 7.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is a valuable tool for detecting and quantifying peptides that contain aromatic amino acid residues. libretexts.orgitwreagents.com In the case of this compound, the tyrosine residue's phenolic side-chain acts as a chromophore, absorbing light in the UV region. nih.gov Proteins and peptides containing tyrosine typically exhibit a distinct absorbance maximum (λmax) around 275 nm. nih.gov The absorbance intensity at this wavelength is directly proportional to the peptide's concentration, enabling quantification. Furthermore, changes in pH can alter the ionization state of the tyrosine hydroxyl group, causing a red shift in the absorption spectrum, which can be monitored by difference spectroscopy. nih.gov
Mass Spectrometry-Based Characterization for Peptide Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sequence verification of peptides. nih.govresearchgate.net For this compound, high-resolution MS would first be used to accurately determine the mass-to-charge (m/z) ratio of the intact peptide, confirming its elemental composition.
Tandem mass spectrometry (MS/MS) is then employed for fragmentation analysis to verify the amino acid sequence. uab.edu In this process, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs primarily along the peptide backbone, generating a series of characteristic ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). illinois.edu The presence of a basic residue like arginine can influence fragmentation patterns, often leading to more prominent y-ions. illinois.edunih.gov Analysis of the mass differences between consecutive ions in the b and y series allows for the definitive reconstruction of the peptide sequence as Arginine-Isoleucine-Tyrosine. nih.gov
Interactive Table 2: Theoretical Monoisotopic m/z Values for Fragment Ions of this compound ([M+H]⁺)
Calculations are based on the monoisotopic masses of the residues. This table shows the expected singly charged fragment ions.
| Ion Type | Sequence | Formula | Monoisotopic Mass (Da) |
| b₁ | Arg | C₆H₁₃N₄O⁺ | 157.1084 |
| b₂ | Arg-Ile | C₁₂H₂₄N₅O₂⁺ | 270.1925 |
| y₁ | Tyr | C₉H₁₂NO₃⁺ | 182.0812 |
| y₂ | Ile-Tyr | C₁₅H₂₃N₂O₄⁺ | 295.1652 |
| Precursor | Arg-Ile-Tyr | C₂₁H₃₅N₆O₅⁺ | 451.2663 |
Chromatographic and Electrophoretic Separation Methods for Peptide Purity and Heterogeneity Analysis
Chromatographic and electrophoretic methods are essential for assessing the purity of a peptide sample and identifying any heterogeneities, such as impurities from synthesis or degradation products. mdpi.com
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode (RP-HPLC), is the gold standard for peptide purity analysis. nih.govnih.gov Separation is based on the differential partitioning of the peptide and any impurities between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the isoleucine and tyrosine side chains contributes significantly to the retention time of this compound. A single, sharp peak in the chromatogram indicates a high degree of purity, while the presence of other peaks would signify impurities. nih.gov
Capillary Electrophoresis (CE) offers an orthogonal separation mechanism based on the charge-to-size ratio of the analyte in an electric field. arxiv.org This high-resolution technique is particularly effective for separating peptides and can resolve impurities that may co-elute with the main peak in HPLC. For peptides containing specific amino acids like arginine or tyrosine, selective derivatization schemes can be employed in conjunction with laser-induced fluorescence (LIF) detection to achieve extremely low detection limits, in the attomole range. nih.gov This allows for the sensitive detection of only those peptides containing the targeted residue.
Interactive Table 3: Comparison of Separation Techniques for Peptide Analysis
| Technique | Principle of Separation | Primary Application for Arg-Ile-Tyr | Key Advantages |
| RP-HPLC | Hydrophobicity | Purity Assessment | Robust, widely used, excellent for preparative and analytical scale. nih.govnih.gov |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | Heterogeneity Analysis | High efficiency, orthogonal to HPLC, requires minimal sample. arxiv.org |
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics and Thermodynamics
To understand the biological function of this compound, it is critical to characterize its binding interactions with potential molecular partners. Isothermal titration calorimetry and surface plasmon resonance are powerful biophysical techniques for this purpose.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. news-medical.nettainstruments.com ITC directly measures the heat that is either released (exothermic) or absorbed (endothermic) when the peptide is titrated into a solution containing a binding partner. researchgate.net From the resulting data, one can directly determine the binding affinity (Ka), binding stoichiometry (n), and the change in enthalpy (ΔH). news-medical.net The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a comprehensive understanding of the thermodynamic forces driving the interaction.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure the kinetics of biomolecular interactions. nih.govo2h.com In a typical SPR experiment, a potential binding partner (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) is then flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected in real-time. o2h.com This allows for the precise determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov
Interactive Table 4: Parameters Measured by ITC and SPR
| Technique | Primary Data Measured | Key Parameters Determined |
| Isothermal Titration Calorimetry (ITC) | Heat change (μcal/sec) upon binding | Binding Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS). news-medical.net |
| Surface Plasmon Resonance (SPR) | Change in refractive index (Response Units) over time | Association Rate (kₐ), Dissociation Rate (kₔ), Equilibrium Dissociation Constant (Kₒ). nih.gov |
Computational Chemistry and Molecular Modeling Approaches
Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics (MD) simulations are a cornerstone for exploring the conformational landscape of peptides like Arginyl-isoleucyl-tyrosine. nih.govnih.gov These simulations model the atomic movements over time, providing a dynamic picture of the peptide's flexibility and preferred shapes (conformations). By analyzing the simulation trajectories, researchers can identify the most stable conformations and the transitions between them. This process, known as conformational sampling, is crucial for understanding how the peptide might behave in different environments, such as in solution or when approaching a biological target. nih.govresearchgate.net
The stability of this compound can be assessed by analyzing various parameters from MD simulations. These include the root-mean-square deviation (RMSD) to monitor structural changes from a starting conformation and the analysis of hydrogen bonds and other non-covalent interactions that hold the peptide's structure together. nih.govrsc.orgntu.edu.sgua.pt The presence of the bulky and charged arginine residue, the hydrophobic isoleucine, and the aromatic tyrosine gives this tripeptide a unique combination of properties that influence its conformational preferences and stability. rsc.orgresearchgate.net For instance, the arginine side chain can form strong electrostatic interactions, while the tyrosine ring can participate in stacking interactions. rsc.orgresearchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of interactions between the arginine, isoleucine, and tyrosine residues and with the solvent. |
| Simulation Time | The duration of the simulation. | Longer simulations allow for more extensive exploration of the conformational space. nih.gov |
| Temperature and Pressure | Environmental conditions of the simulation. | Affects the kinetic energy and density of the system, influencing peptide dynamics. |
| Solvent Model | Representation of the solvent (e.g., water). | Crucial for accurately modeling the hydrophobic and hydrophilic interactions of the peptide. |
Ligand-Protein Docking and Binding Free Energy Calculations
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand), such as this compound, when it binds to a protein. researchgate.netarxiv.orgcam.ac.uk This is particularly relevant if the tripeptide is being investigated for its potential to interact with a specific biological target, like an enzyme or a receptor. kuleuven.be The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. The individual amino acid properties are critical here: arginine's positive charge might favor interaction with a negatively charged pocket on a protein, isoleucine's hydrophobicity could drive it into a nonpolar binding site, and tyrosine can form hydrogen bonds and aromatic interactions. researchgate.net
Following docking, binding free energy calculations can provide a more quantitative estimate of the binding affinity between the peptide and the protein. researchgate.netescholarship.orgnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations are employed to compute the energy change upon binding. dntb.gov.uanih.gov These calculations are computationally intensive but offer valuable insights into the strength of the interaction, which is a critical factor in drug design and understanding biological function. researchgate.netescholarship.org The accuracy of these predictions depends heavily on the quality of the docking pose and the force field used. researchgate.net
Table 2: Common Techniques in Ligand-Protein Interaction Studies
| Technique | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding mode of a ligand to a protein. cam.ac.uk | Can identify potential binding sites and orientations of the tripeptide on a target protein. |
| MM/PBSA | Estimates binding free energy from a molecular dynamics simulation trajectory. dntb.gov.ua | Provides a relative ranking of binding affinities for different conformations or related peptides. |
| Alchemical Free Energy | Rigorous method to calculate relative or absolute binding free energies. | Offers a more accurate prediction of binding affinity, though computationally expensive. escholarship.org |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. nrel.govscispace.comresearchgate.netresearcher.lifearxiv.org These methods solve the Schrödinger equation for the molecule, yielding information about electron distribution, molecular orbitals, and chemical reactivity. For this tripeptide, quantum chemistry can be used to analyze the partial charges on each atom, the nature of the peptide bonds, and the electronic properties of the amino acid side chains.
This level of detail is crucial for understanding the fundamental aspects of the peptide's chemical behavior. For example, it can help to rationalize the strength of hydrogen bonds, the nature of cation-pi interactions involving the arginine and tyrosine residues, and the reactivity of the peptide in different chemical environments. While computationally more demanding than classical molecular mechanics, quantum chemical calculations offer a more fundamental and accurate description of the molecule's electronic properties. nrel.gov
In Silico Prediction of Biological Activity and Potential Interaction Sites
Computational tools can be used to predict the potential biological activities of this compound based on its chemical structure. biorxiv.orgnih.govnih.gov Software programs like PASS (Prediction of Activity Spectra for Substances) analyze the structural fragments of a molecule and compare them to a large database of compounds with known biological activities to predict a spectrum of potential effects. biorxiv.orggenexplain.com These predictions can suggest potential therapeutic applications or biological roles for the tripeptide, guiding further experimental investigation. nih.gov
Furthermore, computational methods can predict potential interaction sites on the surface of proteins where this compound might bind. plos.orgnih.govembopress.org These approaches often use information from known protein-peptide complexes to derive scoring functions that identify surface patches with a high propensity for binding peptides. plos.org By scanning the surface of a target protein, these tools can highlight pockets or grooves where the physicochemical properties are complementary to those of the Arg-Ile-Tyr peptide, thus identifying putative binding sites. plos.org
Table 3: In Silico Prediction Tools and Their Applications
| Tool Type | Function | Relevance for this compound |
| Activity Prediction (e.g., PASS) | Predicts a spectrum of biological activities based on chemical structure. biorxiv.orggenexplain.com | Can suggest potential pharmacological or biological roles for the tripeptide. biorxiv.org |
| Binding Site Prediction | Identifies potential ligand-binding sites on a protein surface. plos.org | Can pinpoint where on a target protein the tripeptide is most likely to interact. plos.org |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. biorxiv.orgmdpi.com | Provides an early assessment of the druglikeness of the tripeptide. nih.gov |
Physiological and Biological Roles in Preclinical Model Organisms
Investigations into Gastrointestinal Homeostasis and Feeding Behavior in Animal Models
Research in animal models has elucidated the effects of RIY on appetite and gastric motility. A key study utilizing fasted male ddY mice revealed that oral administration of RIY led to a dose-dependent decrease in food intake. nih.gov This anorexigenic effect was linked to the peptide's influence on gastric emptying.
Specifically, the study found that RIY significantly slowed the rate at which stomach contents were released into the small intestine. nih.gov This delay in gastric emptying is a physiological mechanism known to contribute to feelings of satiety, thereby reducing the impulse to eat. The investigation further explored the underlying mechanism of these effects, discovering that the actions of RIY were mediated by the hormone cholecystokinin (B1591339) (CCK). The anorexigenic and gastric emptying-delaying effects of RIY were blocked by the administration of lorglumide, a known antagonist of the CCK1 receptor. nih.gov Interestingly, RIY itself did not show any direct affinity for the CCK1 receptor, suggesting that it exerts its effects by stimulating the release of endogenous CCK. nih.gov
These findings highlight a potential role for RIY in the regulation of feeding behavior and gastrointestinal function through a CCK-dependent pathway. nih.govmdpi.com
Table 1: Effects of Arginyl-isoleucyl-tyrosine (RIY) on Feeding Behavior and Gastric Emptying in Mice
| Parameter | Animal Model | Observation | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Food Intake | Fasted male ddY mice | Dose-dependent decrease | Stimulation of CCK release | nih.gov |
| Gastric Emptying | Fasted male ddY mice | Decreased rate | Stimulation of CCK release | nih.gov |
Studies on Cardiovascular System Regulation in Preclinical Models
In addition to its effects on the gastrointestinal system, RIY has been identified as a potent inhibitor of the angiotensin I-converting enzyme (ACE). nih.govfrontiersin.org ACE plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to increases in blood pressure. Therefore, inhibition of ACE is a primary target for the management of hypertension.
Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated the antihypertensive effects of orally administered RIY. frontiersin.orgresearchgate.net Following administration, a reduction in blood pressure was observed, with the maximum effect noted between 2 and 4 hours post-administration. frontiersin.orgresearchgate.net This hypotensive activity was found to be dose-dependent. researchgate.net
The ACE-inhibitory activity of RIY positions it as a peptide with potential therapeutic implications for cardiovascular health, specifically in the regulation of blood pressure. frontiersin.org
Table 2: Cardiovascular Effects of this compound (RIY) in Preclinical Models
| Activity | Animal Model | Effect | Reference |
|---|---|---|---|
| ACE Inhibition | Spontaneously Hypertensive Rats (SHR) | Reduction in blood pressure | frontiersin.orgresearchgate.net |
Examination of Other Systemic Biological Effects in in vivo Systems
The primary systemic biological effects of RIY identified in in vivo systems are its ACE inhibitory and anorexigenic activities. nih.govfrontiersin.org The peptide is derived from the subtilisin digest of rapeseed protein, indicating its origin from a common food source. nih.govfrontiersin.org While the direct systemic consequences of its CCK-stimulating effect are primarily linked to gastrointestinal function and satiety, the inhibition of ACE has broader implications for cardiovascular homeostasis. nih.govfrontiersin.org Further research is needed to explore other potential systemic biological roles of this tripeptide.
Methodological Advancements and Emerging Research Frontiers
Development of Novel In Vitro and Cell-Based Assays for Arginyl-Isoleucyl-Tyrosine Activity
The foundation of understanding a peptide's function lies in robust and sensitive assays. nih.govnih.gov In the case of this compound, researchers would first seek to determine its biological activity, which could range from neurotransmission to metabolic regulation. cellbiolabs.commetabolon.com
In vitro assays provide a controlled environment to study the peptide's direct interactions with molecular targets. These assays are crucial for initial screening and characterization. For this compound, this would involve:
Receptor Binding Assays: To determine if the tripeptide binds to specific cell surface receptors, such as G protein-coupled receptors (GPCRs), which are common targets for neuropeptides. frontiersin.orgresearch.com
Enzyme Inhibition/Activation Assays: To test whether this compound can modulate the activity of specific enzymes. nih.govnih.gov For instance, its constituent amino acids are involved in numerous enzymatic reactions. nih.govnih.gov
Aminoacyl-tRNA Synthetase Activity Assays: These assays measure the fidelity of protein synthesis and could be adapted to study how peptides like this compound might influence this process. nih.govoup.com
Cell-based assays offer a more physiologically relevant context by studying the peptide's effect on whole cells. nih.govsigmaaldrich.com These assays can provide insights into the cellular pathways modulated by this compound. The development of high-throughput screening methods has made these assays particularly powerful for drug discovery. nih.gov Examples of cell-based assays that would be applied to this compound research include:
Reporter Gene Assays: To monitor the activation of specific signaling pathways upon treatment with the tripeptide.
Cell Viability and Cytotoxicity Assays: To assess the peptide's effect on cell survival and proliferation. sigmaaldrich.com
Calcium Imaging: To measure changes in intracellular calcium levels, a common second messenger in signal transduction pathways activated by peptides.
The following table outlines hypothetical assays that could be employed to study this compound.
| Assay Type | Purpose | Example Technique |
| In Vitro | ||
| Receptor Binding | Identify potential receptors for the tripeptide. | Radioligand Binding Assay |
| Enzyme Activity | Determine if the peptide modulates enzyme function. | Spectrophotometric or Fluorometric Assays |
| Cell-Based | ||
| Signal Transduction | Measure downstream effects of receptor activation. | Reporter Gene Assay (e.g., CRE-Luciferase) |
| Cell Health | Assess the impact on cell viability. | MTT or LDH Release Assay |
Application of "-Omics" Technologies for Comprehensive Peptide Research
The advent of "-omics" technologies has revolutionized biological research by allowing for the large-scale analysis of molecules. nih.govnih.gov For a comprehensive understanding of this compound, an integrated multi-omics approach would be indispensable. frontiersin.org
Genomics: While the peptide itself is not directly encoded by a single gene, genomics can help identify the genetic pathways involved in the synthesis and degradation of its precursor proteins. iisc.ac.in Genome-wide association studies (GWAS) could potentially link genetic variations in these pathways to differences in the peptide's levels or activity. nih.gov
Proteomics: This is the large-scale study of proteins. nih.gov Proteomic techniques, particularly mass spectrometry, are essential for identifying and quantifying peptides like this compound in biological samples. nih.govnih.gov Top-down proteomics can be used to analyze intact proteins and their modifications, which could include the generation of this tripeptide. nih.gov Bottom-up proteomics would be used to identify the larger proteins from which this compound might be derived through proteolytic cleavage. nih.gov
Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. metabolon.comnih.gov Metabolomic profiling could reveal the impact of this compound on cellular metabolism. mdpi.com For example, it could alter pathways involving its constituent amino acids: arginine, isoleucine, and tyrosine. mdpi.comgenome.jp
The table below summarizes how different "-omics" technologies could be applied to the study of this compound.
| -Omics Technology | Application to this compound Research | Potential Insights |
| Genomics | Identifying genes for precursor proteins and processing enzymes. | Understanding the genetic regulation of the peptide's production. |
| Proteomics | Detecting and quantifying the peptide in tissues and fluids. | Determining the peptide's distribution and abundance. |
| Metabolomics | Analyzing changes in metabolic profiles after peptide treatment. | Elucidating the peptide's role in cellular metabolism. |
Cross-Disciplinary Integration for a Holistic Understanding of Peptide Functionality
The complexity of biological systems necessitates a move beyond siloed research disciplines. psu.edu A holistic understanding of this compound's function can only be achieved through the integration of multiple fields. rsc.orgconceptlifesciences.com
Chemistry and Biology: The synthesis of this compound and its analogues is a task for synthetic chemists. irbm.com These modified peptides can then be used by biologists to probe structure-activity relationships and enhance stability or receptor selectivity. acs.org
Neuroscience and Pharmacology: If this compound is found to be a neuropeptide, its role in neuronal communication and behavior would be investigated by neuroscientists. frontiersin.orgresearch.com Pharmacologists would then explore its potential as a therapeutic agent for neurological or psychiatric disorders. research.com
Computational Biology and Bioinformatics: The vast datasets generated by "-omics" studies require sophisticated computational tools for analysis and interpretation. biorxiv.orgresearchgate.net Molecular modeling and docking simulations can predict the interaction of this compound with potential receptor targets, guiding experimental work. nih.gov
The integration of these diverse disciplines is expected to accelerate the pace of discovery in peptide research. arc.gov.au This synergistic approach will be critical to uncovering the physiological roles and therapeutic potential of specific peptides like this compound. frontiersin.orgarc.gov.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
